molecular formula C15H16ClN3O3S B1224896 1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea

1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea

Cat. No. B1224896
M. Wt: 353.8 g/mol
InChI Key: UPPOPLUMQLTCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea is a sulfonamide.

Scientific Research Applications

Enantiomer Resolution in Anticonvulsant Synthesis

1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea has been studied in the context of anticonvulsant drugs. The enantiomer resolution of the anticonvulsant Galodif (1-((3-chlorophenyl)(phenyl)methyl) urea) was achieved through chiral HPLC. The research also delved into the enantiomeric composition determination using NMR spectroscopy, chiral HPLC, and polarimetry, signifying its role in improving the purity and effectiveness of anticonvulsant medications (Kuksenok et al., 2018).

Inhibitory Effects on Cancer Cell Proliferation

Diaryl urea derivatives, akin to the chemical structure , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research emphasizes the potential of such compounds in the development of new anticancer agents. Specifically, certain derivatives showed significant inhibitory effects, comparable to established cancer treatment drugs, paving the way for further research in this direction (Jian Feng et al., 2020).

Neurotropic Activity Exploration

The compound's derivatives have been linked to neurotropic activities, particularly in the context of antiepileptic drugs. Research has demonstrated the potential of noncyclic urea derivatives in retaining anticonvulsant properties, hinting at their significance in developing new neurotropic substances. The exploration into (heterylphenylmethyl)amines and (heterylphenylmethyl)ureas showcases the diverse therapeutic potentials of such compounds (Shamshin et al., 2001).

Antimycobacterial Properties

Substituted urea derivatives, including structures similar to 1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea, have exhibited notable antimycobacterial activities. These compounds were effective against Mycobacterium tuberculosis, suggesting their potential in addressing tuberculosis and related diseases. The research holds promise for the development of new antimycobacterial agents and highlights the broad spectrum of biological activities of urea derivatives (Scozzafava et al., 2001).

properties

Product Name

1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea

InChI

InChI=1S/C15H16ClN3O3S/c1-19(23(2,21)22)14-8-4-7-13(10-14)18-15(20)17-12-6-3-5-11(16)9-12/h3-10H,1-2H3,(H2,17,18,20)

InChI Key

UPPOPLUMQLTCIE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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